molecular formula C12H15NO2Si B13927828 Methyl 6-((trimethylsilyl)ethynyl)nicotinate

Methyl 6-((trimethylsilyl)ethynyl)nicotinate

Cat. No.: B13927828
M. Wt: 233.34 g/mol
InChI Key: BTCDDNRWGZBKRF-UHFFFAOYSA-N
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Description

Methyl 6-((trimethylsilyl)ethynyl)nicotinate: is a chemical compound with the molecular formula C12H15NO2Si and a molecular weight of 233.3385 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate typically involves the reaction of 6-bromo-nicotinic acid methyl ester with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-((trimethylsilyl)ethynyl)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: The trimethylsilyl-ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form the corresponding alkene or alkane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: Methyl 6-((trimethylsilyl)ethynyl)nicotinate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of nicotinic acid derivatives with biological targets. Its modified structure may provide insights into the binding and activity of nicotinic acid analogs.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting nicotinic acid receptors. The compound’s unique structure may enhance the efficacy and selectivity of therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-((trimethylsilyl)ethynyl)nicotinate involves its interaction with molecular targets such as nicotinic acid receptors. The trimethylsilyl-ethynyl group may enhance the compound’s binding affinity and selectivity for these receptors. Upon binding, the compound can modulate receptor activity, leading to various biological effects. The specific pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

    Methyl nicotinate: A simpler derivative of nicotinic acid without the trimethylsilyl-ethynyl group.

    Ethyl nicotinate: Another derivative with an ethyl group instead of the methyl group.

    Trimethylsilylacetylene: A precursor used in the synthesis of Methyl 6-((trimethylsilyl)ethynyl)nicotinate.

Uniqueness: this compound is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity, stability, and interaction with biological targets compared to its simpler analogs.

Properties

Molecular Formula

C12H15NO2Si

Molecular Weight

233.34 g/mol

IUPAC Name

methyl 6-(2-trimethylsilylethynyl)pyridine-3-carboxylate

InChI

InChI=1S/C12H15NO2Si/c1-15-12(14)10-5-6-11(13-9-10)7-8-16(2,3)4/h5-6,9H,1-4H3

InChI Key

BTCDDNRWGZBKRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

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